molecular formula C9H13N5O4 B045697 8-(2,3,4-Trihydroxybutyl)guanine CAS No. 120083-56-9

8-(2,3,4-Trihydroxybutyl)guanine

Cat. No.: B045697
CAS No.: 120083-56-9
M. Wt: 255.23 g/mol
InChI Key: LACJNFVQUVDCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,3,4-Trihydroxybutyl)guanine is a DNA adduct originating from the alkylation of guanine at the N-7 position by 3,4-epoxy-1,2-butanediol (EBD), a key metabolite of the industrial chemical and human carcinogen 1,3-butadiene (BD). This adduct serves as a critical mechanism-based biomarker, providing researchers with a direct measure of the biologically effective dose of BD that has reached cellular DNA. Its formation is a central event in the proposed mode of action for BD-induced genotoxicity and carcinogenesis. The primary research application of this compound is as a high-purity analytical standard for the accurate quantitation of DNA damage in mechanistic toxicology studies and molecular epidemiology. When used with advanced analytical techniques like isotope dilution HPLC-ESI-MS/MS, it enables ultrasensitive and specific biomonitoring of BD-derived DNA lesions in laboratory animals and in vitro models. Research utilizing this standard is essential for understanding the relationship between external BD exposure levels, internal adduct formation, and subsequent genetic alterations. Furthermore, it aids in investigating the role of DNA repair pathways in the removal of this specific lesion and helps elucidate the profound species differences (e.g., between mice and rats) in susceptibility to BD-induced cancer, which are driven by differences in metabolic activation and detoxification. This product is intended for research purposes only. It is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

120083-56-9

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

IUPAC Name

2-amino-8-(2,3,4-trihydroxybutyl)-1,7-dihydropurin-6-one

InChI

InChI=1S/C9H13N5O4/c10-9-13-7-6(8(18)14-9)11-5(12-7)1-3(16)4(17)2-15/h3-4,15-17H,1-2H2,(H4,10,11,12,13,14,18)

InChI Key

LACJNFVQUVDCCC-UHFFFAOYSA-N

SMILES

C(C1=NC2=C(N1)C(=O)NC(=N2)N)C(C(CO)O)O

Isomeric SMILES

C(C1=NC2=C(N1)C(=O)N=C(N2)N)C(C(CO)O)O

Canonical SMILES

C(C1=NC2=C(N1)C(=O)N=C(N2)N)C(C(CO)O)O

Synonyms

8-(2,3,4-trihydroxybutyl)guanine

Origin of Product

United States

Scientific Research Applications

Biomarker for Exposure to 1,3-Butadiene

THBG serves as a significant biomarker for exposure to 1,3-butadiene. Studies have demonstrated that N7-(2,3,4-trihydroxybut-1-yl)guanine (N7-THBG) adducts form in DNA following exposure to BD and its epoxides.

  • Quantification Techniques : Advanced methodologies such as capillary high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) have been developed for the sensitive detection of N7-THBG in biological samples. For instance, a study quantified N7-THBG levels in human leukocyte DNA from smokers and occupationally exposed individuals, revealing significant differences in adduct levels based on exposure history .
Sample TypeN7-THBG Adducts (per 10910^9 nucleotides)
Non-smokers7.08 ± 5.29
Smokers8.20 ± 5.12
Occupationally Exposed9.72 ± 3.80

This data underscores the utility of THBG as a reliable biomarker for assessing human exposure to carcinogenic agents like BD.

Understanding Carcinogenic Mechanisms

Research has indicated that THBG adducts can contribute to the understanding of carcinogenic mechanisms associated with BD exposure. The persistence of these adducts in tissues may influence the susceptibility to BD-induced carcinogenesis.

  • Animal Studies : In rodent models, significant differences in the formation and persistence of THBG adducts were observed between mice and rats following BD exposure. Mice exhibited a higher accumulation of both (+/-)-THBG and meso-THBG compared to rats, suggesting species-specific responses that could inform risk assessments and cancer research .

Photochemical Studies

THBG has also been identified as a photoproduct formed during the photosensitization of guanine nucleosides. This aspect is crucial for understanding how environmental factors can modify nucleobases and potentially lead to mutagenesis.

  • Experimental Findings : A study reported that acetone photosensitization of 2'-deoxyguanosine resulted in the formation of THBG as a major product. This finding highlights the compound's relevance in photobiology and its potential implications in DNA damage under UV exposure .

Methodological Advances in Detection

The development of sensitive analytical techniques for quantifying THBG has broad implications for toxicological studies and environmental monitoring.

  • Innovative Approaches : The combination of HPLC with high-resolution mass spectrometry has improved the detection limits for N7-THBG adducts in biological samples significantly. These advancements facilitate more precise studies on the effects of environmental toxins on human health .

Comparison with Similar Compounds

8-Hydroxyguanine (8-OH-Gua)

  • Structural Modification : Oxidative substitution at the C8 position of guanine, forming 8-hydroxyguanine .
  • Source/Formation : Generated via hydroxyl radical attack on DNA, a hallmark of oxidative stress.
  • Biological Role : Serves as a biomarker for oxidative DNA damage, linked to aging, cancer, and neurodegenerative diseases .
  • Repair mechanisms differ, with 8-OH-Gua primarily excised by base excision repair (BER), whereas N7-alkylguanine adducts are often repaired by nucleotide excision repair (NER) .

8-Oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG)

  • Structural Modification: Oxidation at the C8 position of deoxyguanosine, forming a stable 8-oxo derivative .
  • Source/Formation : Produced by reactive oxygen species (ROS) during oxidative stress.
  • Biological Role : A widely used biomarker for oxidative DNA damage in epidemiological studies. Misincorporation during replication (e.g., pairing with adenine) leads to G→T transversions .
  • Key Differences : While both 8-oxodG and 8-(2,3,4-trihydroxybutyl)guanine are mutagenic, their mechanisms of formation (oxidation vs. alkylation) and repair pathways differ significantly.

Guanine Quartet (G-quadruplex) Derivatives

  • Structural Modification : Self-assembly of guanine derivatives into planar quartets stabilized by Hoogsteen hydrogen bonding .
  • Source/Formation: Engineered for nanotechnology applications (e.g., ion sensors, drug delivery) through synthetic modifications (e.g., lipophilic side chains, metal coordination).
  • Biological Role : Unlike DNA adducts, G-quadruplexes exploit guanine’s hydrogen-bonding capacity for supramolecular architectures, highlighting divergent applications .

Mutagenic Potential and Stability

Compound Mutagenic Mechanism Repair Pathway Stability in DNA
This compound Alkylation-induced base mispairing NER, alkyltransferase repair Moderate (persists if unrepaired)
8-OH-Gua Oxidative mispairing (e.g., with adenine) BER High (rapidly excised)
8-oxodG G→T transversions BER Moderate (accumulates with chronic oxidative stress)

Key Insight : this compound exhibits prolonged stability compared to oxidative adducts, increasing its mutagenic risk in vivo .

Preparation Methods

Reaction of 1,2,3,4-Diepoxybutane with 2′-Deoxyguanosine

The primary method for synthesizing this compound involves the reaction of DEB with dG under physiological conditions (pH 7.4, 37°C). DEB, a bifunctional epoxide, reacts with the N7 position of guanine, leading to the formation of intermediate adducts such as P8 and P9 , which are diastereomeric nucleosides. These intermediates undergo hydrolysis in aqueous buffers, where the oxirane ring opens via nucleophilic attack by water, dihydrogen phosphate ions, or chloride ions. The decomposition of P8 and P9 yields this compound as a stable end product.

Key Reaction Conditions :

  • Reactants : DEB (racemic) and dG in a molar ratio of 10:1.

  • Buffer : 100 mM phosphate buffer (pH 7.4) containing 100 mM KCl.

  • Temperature : 37°C with continuous agitation for 24–48 hours.

  • Workup : Purification via semi-preparative HPLC using a C18 column and acidic mobile phase (pH 2.5 with trifluoroacetic acid).

Acetone Photosensitization of 2′-Deoxyguanosine

An alternative photochemical route utilizes acetone as a photosensitizer. Irradiation of deaerated aqueous solutions of dG with UV light (254 nm) in the presence of acetone generates reactive triplet-state acetone, which abstracts hydrogen atoms from the sugar moiety of dG. This leads to the formation of this compound as a major photoproduct.

Optimized Photoreaction Parameters :

  • Light Source : Medium-pressure mercury lamp (254 nm).

  • Solvent : Deaerated aqueous solution (pH 7.0).

  • Sensitizer : 0.1 M acetone.

  • Reaction Time : 6–12 hours under nitrogen atmosphere.

  • Isolation : Column chromatography on Sephadex LH-20, followed by HPLC purification.

Structural Characterization and Analytical Data

Spectroscopic Identification

The structure of this compound has been confirmed through high-resolution 1^1H NMR, 13^{13}C NMR, and electrospray ionization mass spectrometry (ESI-MS).

1^1H NMR Data (DMSO-d6d_6, 500 MHz) :

Proton PositionChemical Shift (ppm)Multiplicity
H8 (guanine)8.12Singlet
H1' (sugar)5.98Doublet
H2' (sugar)4.45Multiplet
H3' (sugar)4.12Multiplet
H4' (sugar)3.89Multiplet
OH groups5.21–5.45Broad

ESI-MS : [M+H]+^+ = 356.12 m/z (calculated for C13_{13}H17_{17}N5_5O7_7).

Chromatographic Behavior

The compound exhibits distinct retention times under varying HPLC conditions:

  • Acidic Mobile Phase (0.1% TFA in H2_2O/acetonitrile): 18.0 min (C18 column).

  • Neutral Mobile Phase (10 mM NH4_4OAc): 22.5 min (C18 column).

Stability and Decomposition Pathways

This compound is relatively stable under physiological conditions but undergoes decomposition under acidic or alkaline conditions.

Acid-Catalyzed Decomposition

In 0.1 M HCl, the compound hydrolyzes to yield H3 (2-amino-7-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6H-purin-6-one) and H4' (2-amino-7-(2,3,4-trihydroxybutyl)-1,7-dihydro-6H-purin-6-one).

Base-Catalyzed Rearrangement

Exposure to pH > 9.0 induces ring-opening reactions, forming pyrrolidinyl-pyrimidinone derivatives such as H3' (2,6-diamino-5-(3,4-dihydroxy-1-pyrrolidinyl)-4(3H)-pyrimidinone).

Applications in DNA Adduct Research

This compound serves as a biomarker for exposure to genotoxic epoxides like DEB, a metabolite of 1,3-butadiene. Its detection in vitro and in vivo models provides insights into:

  • DNA Crosslinking : The trihydroxybutyl moiety facilitates interstrand crosslinks, contributing to mutagenesis.

  • Repair Kinetics : Recognized by nucleotide excision repair (NER) machinery with a half-life of 33 hours in physiological buffers .

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